molecular formula C8H15NO2 B13326327 (1R,2R,8AS)-octahydroindolizine-1,2-diol

(1R,2R,8AS)-octahydroindolizine-1,2-diol

Cat. No.: B13326327
M. Wt: 157.21 g/mol
InChI Key: SQECYPINZNWUTE-XLPZGREQSA-N
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Description

(1R,2R,8aS)-Octahydroindolizine-1,2-diol, commonly referred to as the enantiomer of lentiginosine, is a bicyclic iminosugar with a fused indolizidine core. Its molecular formula is C₈H₁₅NO₂, and it exhibits stereospecific hydroxyl groups at positions 1 and 2 . Notably, this compound has garnered attention for its low cytotoxicity and ability to induce apoptosis in cancer cells, distinguishing it from its enantiomer, lentiginosine [(1S,2S,8aS)-isomer], which inhibits HSP90 . The compound’s stereochemistry critically influences its biological activity, as slight structural variations alter binding affinities to enzymatic targets like glycosidases .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1R,2R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol

InChI

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7+,8+/m0/s1

InChI Key

SQECYPINZNWUTE-XLPZGREQSA-N

Isomeric SMILES

C1CCN2C[C@H]([C@@H]([C@@H]2C1)O)O

Canonical SMILES

C1CCN2CC(C(C2C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,8AS)-octahydroindolizine-1,2-diol typically involves the reduction of indolizine derivatives. One common method includes the hydrogenation of indolizine-1,2-dione using a suitable catalyst under high pressure and temperature conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (1R,2R,8AS)-octahydroindolizine-1,2-diol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, (1R,2R,8AS)-octahydroindolizine-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R,8AS)-octahydroindolizine-1,2-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolizidine and Indolizidine Derivatives

Compounds sharing the iminosugar scaffold but differing in ring size or substitution patterns provide insights into structure-activity relationships:

Compound Name Structure Key Features Biological Activity References
(1R,2R,7aR)-Hexahydro-1H-pyrrolizine-1,2-diol Pyrrolizidine core (7-membered ring) Synthesized via hydroaminomethylation; characterized by NMR . Glycosidase inhibition (hypothesized)
Lentiginosine [(1S,2S,8aS)-isomer] Indolizidine core (8-membered ring) Potent HSP90 inhibitor; higher cytotoxicity compared to (1R,2R,8aS)-isomer . Anticancer (HSP90 inhibition)
(1R,2R,7S,8aR)-Octahydroindolizine-1,2,7-triol Additional hydroxyl group at C7 Lower cytotoxicity than lentiginosine; apoptosis induction in cancer cells . Anticancer (apoptosis induction)

Key Observations :

  • Ring Size : Pyrrolizidine derivatives (7-membered rings) typically exhibit distinct conformational flexibility compared to indolizidines (8-membered rings), affecting enzyme binding .
  • Hydroxylation Patterns : Additional hydroxyl groups (e.g., at C7 in (1R,2R,7S,8aR)-triol) enhance solubility but may reduce membrane permeability .
Limonene-Derived Diols

Limonene diols, though structurally distinct (monocyclic vs. bicyclic), share diol functionalities that influence metabolic pathways:

Compound Name Structure Key Features Biological Role References
(1R,2R,4S)-Limonene-1,2-diol Cyclohexane backbone Intermediate in limonene degradation; synthesized via microbial oxidation . Substrate for oxidoreductases
(1R,2R,8aS)-Octahydroindolizine-1,2-diol Bicyclic indolizidine Non-natural product; synthetic iminosugar Glycosidase inhibition, anticancer

Key Observations :

  • Metabolic Pathways: Limonene diols are natural metabolites in terpene degradation, whereas indolizidine diols are synthetic or plant-derived iminosugars .
  • Functional Group Positioning : Both compounds utilize vicinal diols for hydrogen bonding, but indolizidines’ rigid bicyclic structure enhances target specificity .
Styryl-Substituted Indolizidines

Modifications with aromatic groups alter physicochemical properties and bioactivity:

Compound Name Structure Key Features Synthesis Yield References
Diisobutyl (1R,2R,3R,8aR)-3-[(E)-styryl]octahydroindolizine-1,2-dicarboxylate Styryl-substituted indolizidine Yellow oil; IR peaks at 2961 cm⁻¹ (C-H stretch), 1731 cm⁻¹ (ester C=O) . 37% yield
This compound Unsubstituted core White powder; [α]D = -75.8 (MeOH) . Not reported

Key Observations :

  • Stereochemical Complexity : Mixtures of diastereomers (e.g., endo/exo forms) complicate isolation, as seen in the 37–38% yields of styryl derivatives .
Physical Properties
Compound Melting Point (°C) Optical Rotation ([α]D) Key Spectral Data (IR/NMR) References
This compound Not reported -75.8 (c 0.5, MeOH) 1H-NMR: δ 3.5–4.0 (diol protons)
(1S,2S,7aS)-Hexahydro-1H-pyrrolizine-1,2-diol Not reported Not reported 13C-NMR: δ 70–75 (C1, C2)
Diisobutyl styryl-indolizine dicarboxylate Oil (no MP) Not reported IR: 1731 cm⁻¹ (ester C=O)

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